molecular formula C8H7BrClNO B1403634 (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine CAS No. 1272731-95-9

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Cat. No. B1403634
M. Wt: 248.5 g/mol
InChI Key: CPOQLCLUXZJVHX-LURJTMIESA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Crystal Structure Analysis

Research on 6-bromobenzo[d]thiazol-2-amine, a compound related to (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, has led to the discovery of several organic acid-base adducts. These adducts were characterized using X-ray diffraction analysis, IR, and elemental analysis. The study emphasized the importance of N-H⋯O, O-H⋯N, and O-H⋯O hydrogen bonds in the supramolecular assemblies of these compounds (Jin et al., 2014).

Supramolecular Synthons

Another study on 6-bromobenzo[d]thiazol-2-amine with different carboxylic acids revealed insights into the formation of salts and co-crystals. This research provided an understanding of the non-covalent interactions and supramolecular synthons formed between the base of 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids (Jin et al., 2012).

Enantioselective Synthesis

The synthesis of dihydrobenzofuran derivatives has been investigated for its stereocontrolled construction. Using bifunctional primary amine-squaramide catalysis, researchers have achieved diastero- and enantioselective intramolecular Michael addition of keto-enones. This process is crucial for generating trans-2,3-disubstituted dihydrobenzofuran derivatives (Liu et al., 2013).

Amine-Thiourea Organocatalysis

A primary amine-thiourea organocatalyzed intramolecular Michael addition approach has been developed to synthesize trans-dihydrobenzofurans. This method, using an (R,R)-1,2-diphenylethylamine derived primary amine-thiourea with a glucosyl scaffold, achieved high yields with excellent enantioselectivities. This synthesis route is significant for creating trans-dihydrobenzofuran compounds with consistent enantioselectivity (Lu et al., 2012).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This could involve predicting or proposing new reactions the compound could undergo, new uses for the compound in fields like medicine or materials science, or ways to synthesize it more efficiently or sustainably.


Please consult with a chemical expert or refer to a reliable source for detailed and accurate information. It’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for information on handling, storage, and disposal.


properties

IUPAC Name

(3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOQLCLUXZJVHX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=C(C=C2)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine
Reactant of Route 2
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine
Reactant of Route 3
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine
Reactant of Route 4
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine
Reactant of Route 5
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine
Reactant of Route 6
(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

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